Cas no 1971124-72-7 (2-(3-methyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride)
2-(3-methyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride Chemical and Physical Properties
Names and Identifiers
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- SCHEMBL17941987
- Z4991178728
- 2-(3-methyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride
- EN300-28228600
- 1971124-72-7
-
- MDL: MFCD34168144
- Inchi: 1S/C6H11N3.2ClH/c1-5-6(2-3-7)4-8-9-5;;/h4H,2-3,7H2,1H3,(H,8,9);2*1H
- InChI Key: MSIQTIMOCZWEGE-UHFFFAOYSA-N
- SMILES: Cl.Cl.N1C(C)=C(C=N1)CCN
Computed Properties
- Exact Mass: 197.0486528g/mol
- Monoisotopic Mass: 197.0486528g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 84.4
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 54.7Ų
2-(3-methyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28228600-0.05g |
2-(3-methyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride |
1971124-72-7 | 95.0% | 0.05g |
$278.0 | 2025-03-19 | |
| Enamine | EN300-28228600-0.1g |
2-(3-methyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride |
1971124-72-7 | 95.0% | 0.1g |
$416.0 | 2025-03-19 | |
| Enamine | EN300-28228600-0.25g |
2-(3-methyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride |
1971124-72-7 | 95.0% | 0.25g |
$594.0 | 2025-03-19 | |
| Enamine | EN300-28228600-0.5g |
2-(3-methyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride |
1971124-72-7 | 95.0% | 0.5g |
$936.0 | 2025-03-19 | |
| Enamine | EN300-28228600-1.0g |
2-(3-methyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride |
1971124-72-7 | 95.0% | 1.0g |
$1200.0 | 2025-03-19 | |
| Enamine | EN300-28228600-2.5g |
2-(3-methyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride |
1971124-72-7 | 95.0% | 2.5g |
$2351.0 | 2025-03-19 | |
| Enamine | EN300-28228600-5.0g |
2-(3-methyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride |
1971124-72-7 | 95.0% | 5.0g |
$3479.0 | 2025-03-19 | |
| Enamine | EN300-28228600-10.0g |
2-(3-methyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride |
1971124-72-7 | 95.0% | 10.0g |
$5159.0 | 2025-03-19 | |
| Enamine | EN300-28228600-1g |
2-(3-methyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride |
1971124-72-7 | 95% | 1g |
$1200.0 | 2023-09-09 | |
| Enamine | EN300-28228600-5g |
2-(3-methyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride |
1971124-72-7 | 95% | 5g |
$3479.0 | 2023-09-09 |
2-(3-methyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride Related Literature
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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5. Diterpenoids
Additional information on 2-(3-methyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride
Introduction to 2-(3-methyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride (CAS No. 1971124-72-7)
2-(3-methyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride, identified by its CAS number 1971124-72-7, is a significant compound in the realm of pharmaceutical and biochemical research. This compound belongs to the pyrazole class, which has garnered considerable attention due to its diverse pharmacological properties and potential applications in drug development. The structural motif of pyrazole, characterized by a five-membered heterocyclic ring containing two nitrogen atoms, contributes to its unique chemical and biological interactions. The presence of a methyl group at the 3-position and an amine substituent at the 1-position further enhances its versatility, making it a valuable scaffold for medicinal chemists.
The dihydrochloride salt form of this compound enhances its solubility in aqueous solutions, which is a critical factor for pharmaceutical formulations. This solubility profile facilitates its use in various biochemical assays and in vitro studies, where precise concentrations are often required. The compound's stability under standard laboratory conditions also makes it a reliable reagent for long-term experiments and storage, ensuring consistency in research outcomes.
Recent advancements in drug discovery have highlighted the importance of heterocyclic compounds in developing novel therapeutics. Pyrazole derivatives, in particular, have shown promise in targeting a wide range of diseases, including inflammatory disorders, infectious diseases, and cancers. The amine functional group in 2-(3-methyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride provides a site for further chemical modifications, allowing researchers to tailor the compound's properties for specific biological targets. This flexibility has led to the exploration of its potential as an intermediate in synthesizing more complex molecules with enhanced pharmacological activity.
One of the most compelling aspects of this compound is its role in modulating enzyme activity. Pyrazole-based compounds have been reported to interact with various enzymes by binding to their active sites or allosteric regions. For instance, studies have demonstrated that certain pyrazole derivatives can inhibit kinases, which are key players in cell signaling pathways. The 3-methyl group on the pyrazole ring may contribute to the compound's ability to bind selectively to target enzymes, thereby minimizing off-target effects. This specificity is crucial for developing drugs with high efficacy and low toxicity.
In vitro studies have begun to unravel the mechanistic aspects of 2-(3-methyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride. Researchers have observed that this compound can interfere with the proliferation of certain cancer cell lines by inhibiting critical signaling pathways involved in cell growth and survival. Additionally, preliminary data suggest that it may possess anti-inflammatory properties by modulating the activity of inflammatory cytokines. These findings align with the broader trend of utilizing small molecules to modulate complex biological processes.
The synthesis of 2-(3-methyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the condensation of appropriately substituted pyrazole derivatives with ethylene diamine or related amines, followed by salt formation with hydrochloric acid. Advances in synthetic methodologies have enabled more efficient and scalable production methods, making this compound more accessible for research purposes.
The pharmacokinetic profile of 2-(3-methyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride is another area of active investigation. Understanding how the body absorbs, distributes, metabolizes, and excretes this compound is essential for determining its therapeutic potential and safety profile. Preliminary pharmacokinetic studies indicate that it exhibits moderate bioavailability and a reasonable half-life, suggesting its suitability for repeated dosing regimens. However, further studies are needed to fully characterize its metabolic pathways and potential interactions with other drugs.
Given its promising preclinical data, 2-(3-methyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride is being evaluated in several clinical trials aimed at identifying new therapeutic applications. These trials focus on conditions where modulation of enzyme activity or cell signaling pathways could provide therapeutic benefits. The compound's ability to interact selectively with biological targets makes it an attractive candidate for developing precision medicine approaches.
The future directions for research on 2-(3-methyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride include exploring its potential as an adjuvant therapy alongside existing treatments for various diseases. Additionally, computational modeling techniques are being employed to predict new derivatives with enhanced efficacy or reduced side effects. These computational approaches leverage machine learning algorithms trained on large datasets of known drug compounds to identify promising candidates for further experimental validation.
In conclusion,2-(3-methyl-1H-pyrazol-4-ylenethanamidine hydrochloride (CAS No. 1971124727) represents a significant advancement in pharmaceutical research due to its unique structural features and diverse biological activities. Its role as a versatile scaffold for drug development underscores the importance of heterocyclic compounds in modern medicine. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing unmet medical needs.
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